3',4-Difluoro-2-methylbiphenyl
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Overview
Description
3’,4-Difluoro-2-methylbiphenyl is an organic compound with the molecular formula C13H10F2. It is a biphenyl derivative where two fluorine atoms are substituted at the 3’ and 4’ positions, and a methyl group is substituted at the 2 position of the biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
3’,4-Difluoro-2-methylbiphenyl can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include the use of a solvent such as toluene or ethanol, a palladium catalyst like Pd(PPh3)4, and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of 3’,4-Difluoro-2-methylbiphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3’,4-Difluoro-2-methylbiphenyl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into biphenyl derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl ketones or carboxylic acids, while substitution reactions can produce various substituted biphenyl derivatives .
Scientific Research Applications
3’,4-Difluoro-2-methylbiphenyl has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure, including the presence of fluorine atoms, can enhance the biological activity of derived molecules, making it a candidate for drug development.
Materials Science: It is used in the development of advanced materials with specific properties, such as improved thermal stability and electronic characteristics.
Mechanism of Action
The mechanism of action of 3’,4-Difluoro-2-methylbiphenyl involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and interaction with biological molecules. For example, fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
3,4’-Difluoro-2-methylbiphenyl: A closely related compound with similar structural features.
Difluoroalkanes: Compounds with two fluorine atoms attached to an alkane chain, which share some chemical properties with 3’,4-Difluoro-2-methylbiphenyl.
Uniqueness
3’,4-Difluoro-2-methylbiphenyl is unique due to its specific substitution pattern on the biphenyl structure. The presence of both fluorine atoms and a methyl group at distinct positions provides it with unique chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
3',4-Difluoro-2-methylbiphenyl is a fluorinated biphenyl derivative that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C13H10F2 |
Molecular Weight | 220.22 g/mol |
IUPAC Name | This compound |
Canonical SMILES | Cc1cc(F)cc(c2cc(F)ccc2)cc1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Research suggests that fluorinated biphenyls can modulate enzyme activity and influence cellular signaling pathways. Specifically, they may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs into their active forms .
Anticancer Properties
Several studies have investigated the anticancer potential of fluorinated biphenyl compounds, including this compound. For instance, fluorinated compounds have demonstrated significant antiproliferative effects against various cancer cell lines. These effects are often linked to the ability of these compounds to induce apoptosis and inhibit cell growth through mechanisms involving DNA damage and oxidative stress .
Antimicrobial Activity
Fluorinated biphenyl derivatives have also been studied for their antimicrobial properties. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved efficacy against bacterial and fungal pathogens. Preliminary data indicate that this compound exhibits antimicrobial activity, although further studies are needed to elucidate its full spectrum of activity.
Case Studies
- Antiproliferative Effects : A study explored the effects of various fluorinated biphenyls on cancer cell lines, revealing that this compound effectively inhibited growth in sensitive cancer cells. The mechanism was linked to the compound's ability to induce reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of this compound against common bacterial strains. Results showed that the compound exhibited significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents.
Research Applications
The biological activities of this compound make it a promising candidate for various research applications:
- Drug Development : Its structural features allow it to serve as a scaffold for synthesizing novel pharmaceuticals targeting cancer and infectious diseases.
- Environmental Studies : The compound's stability and reactivity can be utilized in studying the degradation pathways of pollutants in environmental settings .
Properties
Molecular Formula |
C13H10F2 |
---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
4-fluoro-1-(3-fluorophenyl)-2-methylbenzene |
InChI |
InChI=1S/C13H10F2/c1-9-7-12(15)5-6-13(9)10-3-2-4-11(14)8-10/h2-8H,1H3 |
InChI Key |
MDJPUQMZAQYPAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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